5-Chloro-3-methoxy-1H-pyrazin-2-one
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Description
Synthesis Analysis
The synthesis of pyrazine derivatives has been reported in several studies . For instance, one study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methoxy-1H-pyrazin-2-one consists of a pyrazinone ring substituted with a chlorine atom and a methoxy group. The exact structure and arrangement of these substituents can be determined through techniques such as NMR spectroscopy .Scientific Research Applications
Microwave-Assisted Methodology
A microwave-assisted methodology has been developed for the synthesis of 5-chloro-3-(dimethylamino)pyrazin-2(1H)-ones. This process involves a chemoselective desulfitative removal of a phenylthioether bond, yielding desired compounds efficiently (Sharma, Mehta, & Eycken, 2008).
Generation of Pyrazinone Derivatives
Research has shown the synthesis of 3-aryl-, 3-benzyl-, and 3-methoxy-6-(1-bromoalkyl/benzyl)-5-chloropyrazin-2(1H)-ones. These compounds can be converted into new 6-alkylidene/benzylidene-5-chloro-3,6-dihydropyrazin-2(1H)-ones, demonstrating the versatility of 5-Chloro-3-methoxy-1H-pyrazin-2-one in generating novel pyrazinone derivatives (Buysens, Vandenberghe, Toppet, & Hoornaert, 1996).
Novel Synthesis Procedure for Asymmetrically Substituted Pyrazines
A novel procedure for synthesizing asymmetrically tri- and tetrasubstituted pyrazines starting from para-methoxybenzyl-protected 3,5-dichloro-2(1H)-pyrazinones has been reported. This method allows for the orthogonal introduction of substituents into the pyrazine scaffold, demonstrating the chemical's potential for creating diverse molecular structures (Mehta, Sharma, Hecke, Meervelt, & Eycken, 2008).
Antimycobacterial Activity
5-Chloropyrazinamide, a derivative of 5-Chloro-3-methoxy-1H-pyrazin-2-one, has been studied for its broad spectrum of antimycobacterial activity in vitro. This research demonstrates the compound's potential in developing treatments against Mycobacterium tuberculosis and other strains (Zítko, Servusová, Paterová, Mandíková, Kubíček, Kučera, Hrabcova, Kuneš, Soukup, & Doležal, 2013).
Desulfitative Sonogashira-Type Cross-Coupling
An unprecedented desulfitative Sonogashira-type cross-coupling protocol has been developed using 5-chloro-3-(phenylsulfanyl) pyrazin-2(1H)-ones. This method is applicable to solid-phase linked pyrazin-2(1H)-ones and other related compounds, showcasing the compound's utility in advanced organic synthesis (Mehta, Sharma, & Van der Eycken, 2008).
properties
IUPAC Name |
5-chloro-3-methoxy-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2H,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVMABMIMSNMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CNC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methoxy-1H-pyrazin-2-one |
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